4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide
Overview
Description
The compound "4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide" is a derivative of thiomorpholine, which is a heterocyclic compound containing both sulfur and nitrogen atoms within a six-membered ring structure. The presence of the hydroxypropyl group and the dioxide functionality suggests that the compound has both hydrophilic and potentially reactive characteristics, which could be of interest in various chemical synthesis and pharmaceutical applications.
Synthesis Analysis
The synthesis of thiomorpholine derivatives can be achieved through various methods. For instance, the stereospecific synthesis of 2,3-dimethyl-1,4-thiamorpholines and their S-oxides and S,S-dioxides involves intramolecular reactions of corresponding chloroethyl thioethers, sulfoxides, and sulfones with sodium hydride in dimethylformamide . Another synthesis approach for thiomorpholine dioxide derivatives is the double conjugate addition of ethanolamine to divinylsulfone, which can be performed under continuous processing for increased safety and efficiency . These methods highlight the versatility and reactivity of thiomorpholine and its derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and MS, as well as X-ray diffraction for crystal structure determination . DFT calculations can also be employed to optimize the molecular structure and predict the most stable conformations, which can be compared with experimental data . The molecular structure analysis is crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
Thiomorpholine derivatives can undergo a range of chemical reactions. For example, amino-thiomorpholine dioxides can condense with aldehydes and ketones, and react with various reagents such as chlorides, isocyanates, and sulfuryl chloride to yield a variety of products . The reactivity of unsubstituted thiomorpholine and its alkyl-substituted derivatives can lead to the formation of cyclic imides, quaternization products, and addition products . These reactions demonstrate the chemical versatility of thiomorpholine derivatives and their potential utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like the hydroxypropyl group and the dioxide functionality can alter these properties significantly. For instance, the presence of the hydroxypropyl group may increase the hydrophilicity of the compound, while the dioxide functionality could affect its redox behavior and stability. The synthesis of 4-thiomethylbenzisothiazolone-1,1-dioxides using HDPT demonstrates the importance of regioselective reactions in modifying the properties of thiomorpholine derivatives .
Scientific Research Applications
Synthesis and Building Blocks in Medicinal Chemistry
4-(3-Hydroxypropyl)thiomorpholine 1,1-dioxide and its analogs are recognized as significant building blocks in medicinal chemistry. Such compounds have been utilized in the preparation of novel bicyclic thiomorpholine structures, demonstrating interesting biological profiles. These heterocycles are synthesized using cost-effective materials and straightforward chemistry methods, making them valuable for diverse applications in medicinal chemistry (Walker & Rogier, 2013).
Synthesis Techniques and Derivatives
Thiomorpholine 1,1-dioxides, including 4-(3-Hydroxypropyl)thiomorpholine 1,1-dioxide, have been synthesized through various methods. For instance, the double Michael addition reaction in water catalyzed by boric acid/glycerol has been employed for this purpose. This method is considered simple, green, and yields good to excellent outcomes (Halimehjnai et al., 2013). Additionally, these compounds have been used in the development of antimicrobial agents, showcasing their broad applicability in pharmaceutical research (Kardile & Kalyane, 2010).
Catalytic and Material Science Applications
In material science, compounds like 4-(3-Hydroxypropyl)thiomorpholine 1,1-dioxide have been utilized in the synthesis of gold nanoparticles. These nanoparticles, supported by hydrogels containing thioether groups, have shown high catalytic activity, indicating potential applications in various industrial processes (Ilgın et al., 2019).
Organic Synthesis and Drug Development
These thiomorpholine derivatives play a role in organic synthesis, serving as intermediates in the creation of various pharmacologically relevant compounds. Their ability to form stable compounds with other organic molecules broadens their applicability in drug development and synthesis of therapeutic agents (Reed & Lindsley, 2019).
Safety And Hazards
When handling “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c9-5-1-2-8-3-6-12(10,11)7-4-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJSFWFPXNWBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465751 | |
Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide | |
CAS RN |
205194-33-8 | |
Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.